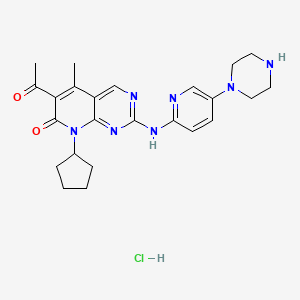

Palbociclib hydrochloride

Descripción general

Descripción

Synthesis Analysis

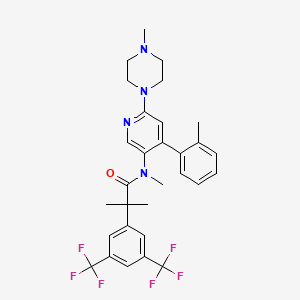

The synthesis of palbociclib involves four key steps: constructing pyrimidinopyridone, introducing 5-piperazin-1-yl-pyridin-2-ylamino in the 2-position, acetyl in the 6-position, and cyclopentyl in the 8-position .Molecular Structure Analysis

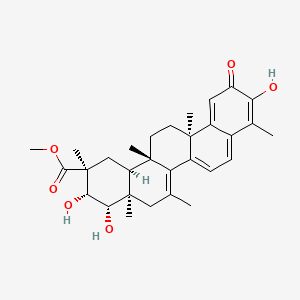

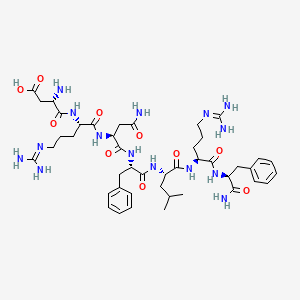

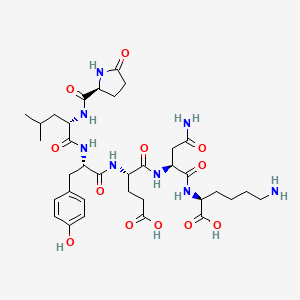

Palbociclib hydrochloride has a molecular formula of C24H31Cl2N7O2 and a molecular weight of 520.455 Da . The introduction of 10-HCPT structure in HP-1 molecule brings an additional hydrogen bond and three π-anion bonds to the compound, so the binding of HP-1 to CDK4 is tighter than that of palbociclib .Chemical Reactions Analysis

Palbociclib derivatives have been synthesized from Palbociclib and 10-HCPT, and their biological activities were investigated . These derivatives showed anti-cancer roles by acting on dual targets and had the characteristics of high efficiencies and low toxicities .Physical And Chemical Properties Analysis

Palbociclib hydrochloride is a yellow to orange powder with a pKa of 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen). The solubility of palbociclib in aqueous media decreases over the range pH 4.3 to pH 9.0 .Aplicaciones Científicas De Investigación

Treatment for Advanced Breast Cancer

Palbociclib hydrochloride has been used in combination with letrozole as a first-line treatment for estrogen receptor-positive/human epidermal growth factor receptor 2-negative advanced breast cancer (ABC) in postmenopausal Chinese women . This phase 1, open-label, single-arm clinical trial evaluated the pharmacokinetics, safety, and biomarker activity of palbociclib-letrozole .

Lung Cancer Treatment

Palbociclib, a CDK4/6 inhibitor, has been demonstrated to suppress the growth of lung cancer cells . The IC 50 values obtained were 11.00 μM and 11.74 μM for H1299 and A549 cells, respectively .

c-Myc G4 Stabilizer

Palbociclib may possess strong c-Myc G4 stabilizing properties by significantly reducing both protein and mRNA expression levels of c-Myc . This suggests that Palbociclib holds promise as a novel c-Myc G4 stabilizer for treating cancers associated with abnormal c-Myc activity .

Inducing Apoptosis and Cell Cycle Arrest

Palbociclib induces apoptosis and causes cell cycle arrest at the G2/M phase in two cells . This could be a potential mechanism through which Palbociclib exerts its anti-cancer effects.

Metastatic Breast Cancer Treatment

Palbociclib is an oral cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer . Its metabolism profile is associated with an important interpatient variability .

Mecanismo De Acción

Target of Action

Palbociclib hydrochloride primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a pivotal role in cell cycle regulation, particularly the transition from the G1 to S phase . They are key regulators of cell growth .

Mode of Action

Palbociclib hydrochloride acts by inhibiting CDK4/6, thereby preventing DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . This inhibition also results in the dephosphorylation of the Retinoblastoma (RB) protein .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib hydrochloride is the CDK4/6-cyclinD1 pathway . Dysregulation of this pathway is an essential event in the pathogenesis of certain cancers, such as nasopharyngeal carcinoma . By inhibiting CDK4/6, Palbociclib hydrochloride disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation .

Pharmacokinetics

After single and multiple dosing, Palbociclib’s maximum plasma concentration was found to be 82.14 and 139.7 ng/mL respectively. The apparent clearance was 52.40 and 49.97 L/h, and the area under the curve (AUC) was 1217 and 2501 ng∙h/mL. The half-life (t½) was 23.46 and 27.26 hours . These pharmacokinetic parameters were similar to those of a previously studied non-Asian population .

Result of Action

The primary molecular and cellular effect of Palbociclib hydrochloride’s action is the induction of cell cycle arrest in the G1 phase . This leads to a significant reduction in cell proliferation . In cancer cells, this can result in substantial reductions in total tumor volumes .

Action Environment

The action, efficacy, and stability of Palbociclib hydrochloride can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with Palbociclib and certain other drugs, such as cisplatin or suberanilohydroxamic acid (SAHA), has been shown to synergistically promote cell death .

Safety and Hazards

Palbociclib may cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of serious infections . It may also cause severe or life-threatening inflammation of the lungs during treatment that can lead to death . It is harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Palbociclib was the first CDK4/6 inhibitor to be approved as a cancer therapy . Current development of CDK4/6 inhibitors and future directions in the treatment of advanced hormone-receptor-positive breast cancer are being explored . The positioning of palbociclib in the current clinical guidelines for advanced HR-positive/HER2-negative breast cancer is also being integrated .

Propiedades

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEQOHNDWONVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465655 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palbociclib hydrochloride | |

CAS RN |

827022-32-2 | |

| Record name | Palbociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

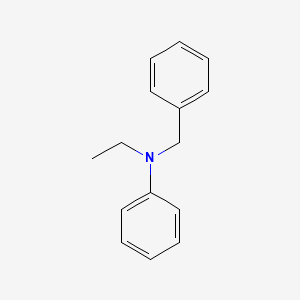

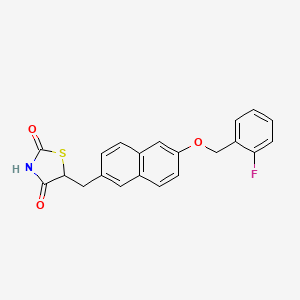

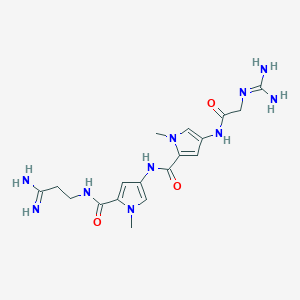

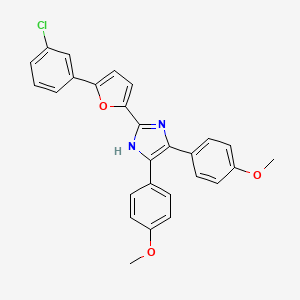

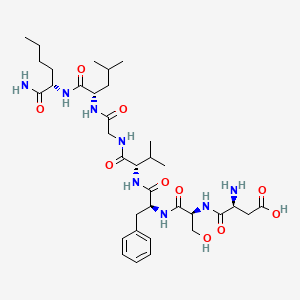

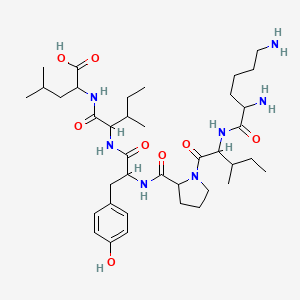

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

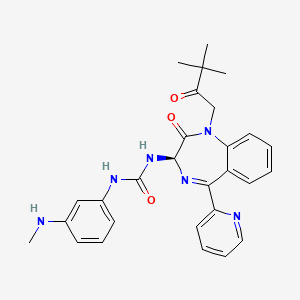

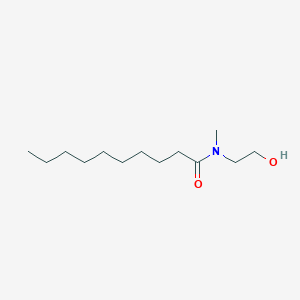

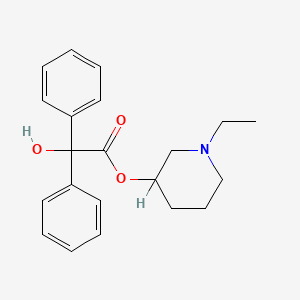

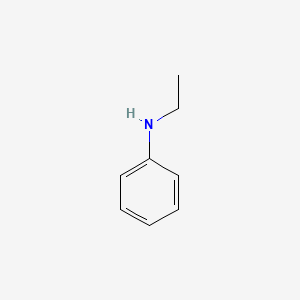

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.